molecular formula C14H19FO9 B1314413 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride CAS No. 2823-44-1

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride

Cat. No.: B1314413
CAS No.: 2823-44-1
M. Wt: 350.29 g/mol
InChI Key: JJXATNWYELAACC-DGTMBMJNSA-N
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Description

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride (CAS 2823-44-1) is a carbohydrate derivative extensively utilized as a glycosyl donor in glycosylation reactions. Its molecular weight is 350.29 g/mol, and it is supplied as a stable powder stored at -20°C . The compound features acetyl groups at the 2, 3, 4, and 6 positions, which act as temporary protecting groups, and a fluoride moiety at the anomeric center, enabling its activation under specific conditions.

Synthesis: The compound is synthesized via treatment of α-D-mannose pentaacetate with hydrogen fluoride (HF) and pyridine in dichloromethane, followed by purification . Its primary application lies in biochemical and immunological studies, particularly in the synthesis of oligosaccharides and glycoconjugates .

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXATNWYELAACC-DGTMBMJNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)F)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460700
Record name 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride
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Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2823-44-1
Record name α-D-Mannopyranosyl fluoride, 2,3,4,6-tetraacetate
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Record name 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride
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Record name α-D-Mannopyranosyl fluoride, tetraacetate
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Preparation Methods

Formation of Mannosyl Fluoride

The most common method involves treating mannose pentaacetate with hydrogen fluoride-pyridine complex (HF-pyridine) :

  • Reaction: Mannose pentaacetate + HF-pyridine → 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride
  • Conditions: Typically performed in dichloromethane or similar solvent, at controlled temperature (e.g., 0–40 °C), often overnight.
  • Mechanism: Nucleophilic substitution at the anomeric acetate by fluoride ion, displacing the acetate and forming the glycosyl fluoride.
  • Outcome: The fluorine atom replaces the acetyl group at C1, while acetyl groups at C2, C3, C4, and C6 remain intact.

This method yields the target compound with high stereospecificity and purity.

Alternative Synthetic Routes and Intermediate Steps

Some protocols involve multi-step synthesis starting from D-mannose, including:

  • Regioselective acetylation to protect hydroxyl groups except at C1 or C2.
  • Formation of mannosyl bromide or triflate intermediates by bromination or triflation at the anomeric position.
  • Subsequent nucleophilic substitution with fluoride sources to yield the glycosyl fluoride.

For example, a stepwise approach includes:

Step Reaction Description Reagents/Conditions Notes
1 Iodine-promoted acetylation of D-mannose Acetic anhydride, iodine catalyst Peracetylation with regioselectivity
2 Formation of acetobromomannose 30% HBr in AcOH Bromination at anomeric carbon
3 Formation of 1,2-orthoester intermediate Ethanol, 2,4,6-collidine Protects C1-C2 hydroxyls
4 Hydrolysis of orthoester 1M HCl aqueous Regenerates free hydroxyls
5 Triflation of tetraacetate Triflic anhydride, pyridine Activation for fluorination
6 Fluorination Fluoride source (e.g., KF, HF-pyridine) Substitution to form glycosyl fluoride

This method allows detailed control and purification at each step, improving overall yield and stereoselectivity.

Research Findings and Yield Data

Method Yield (%) Purity (%) Notes
Direct fluorination of mannose pentaacetate with HF-pyridine 60–75 >95 Simple, high-yield, widely used method
Multi-step bromination/triflation followed by fluorination 50–70 >98 Allows intermediate purification, better stereocontrol
Regioselective acetylation + fluorination 65–70 >95 Useful for selective protection strategies

These yields are consistent with literature reports and patent disclosures, indicating robust and reproducible protocols.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Features Advantages Disadvantages
Peracetylation of D-mannose Ac2O, pyridine, room temp Protects hydroxyl groups High yield, simple Requires careful control of regioselectivity
Direct fluorination of mannose pentaacetate HF-pyridine, CH2Cl2, 0–40 °C Replaces anomeric acetate with fluoride High stereospecificity, straightforward Handling HF-pyridine requires caution
Bromination/triflation + fluorination HBr/AcOH, triflic anhydride, fluoride source Intermediate activation steps Better control, high purity Multi-step, longer synthesis
Regioselective acetylation + fluorination Ac2O, pyridine, selective deprotection, HF-pyridine Selective protection strategy Enables complex derivative synthesis More complex procedure

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Chemistry

Role as a Glycosyl Donor
This compound is primarily utilized as a glycosyl donor in the synthesis of glycosides and oligosaccharides. It facilitates the formation of complex carbohydrates essential for various biochemical processes. The ability to create diverse glycosidic linkages makes it invaluable in synthetic carbohydrate chemistry .

Case Study: Synthesis of Oligosaccharides
Research has demonstrated that 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride can be employed in the synthesis of oligosaccharides through glycosylation reactions. For instance, it has been used to produce glycosyl azides which are subsequently transformed into various glycosidic structures .

Pharmaceutical Development

Enhancing Drug Bioavailability
In pharmaceutical research, this compound is crucial for the design of glycosylated drugs. Glycosylation can significantly improve the bioavailability and stability of drugs, making them more effective in therapeutic applications .

Case Study: Glycosylated Drug Formulations
A notable application includes the development of glycosylated formulations that enhance the pharmacokinetics of active pharmaceutical ingredients (APIs). These formulations have shown improved absorption rates and reduced side effects in clinical trials .

Biotechnology

Modification of Biomolecules
In biotechnology, this compound is used to modify biomolecules for enhanced properties. This includes improving the efficacy of therapeutic agents and developing targeted drug delivery systems .

Case Study: Targeted Drug Delivery Systems
Studies have explored its use in creating targeted delivery systems for anticancer drugs. By attaching this compound to drug molecules, researchers have achieved better targeting of cancer cells while minimizing toxicity to healthy tissues .

Food Industry

Natural Flavoring Agents and Sweeteners
The compound is also applied in the food industry as a natural alternative to synthetic additives. It is utilized in producing flavoring agents and sweeteners that cater to health-conscious consumers seeking natural products .

Research and Development

Studying Carbohydrate-Protein Interactions
In research settings, this compound plays a vital role in studying carbohydrate-protein interactions. Understanding these interactions contributes to advancements in cellular biology and disease mechanisms .

Case Study: Cellular Processes
Research has indicated that using this compound can help elucidate mechanisms involved in cell signaling and pathogen recognition by immune cells .

Summary Table of Applications

Application AreaSpecific UsesCase Studies/Examples
Synthetic Chemistry Glycosyl donor for oligosaccharide synthesisSynthesis of glycosyl azides
Pharmaceuticals Glycosylated drug formulationsImproved pharmacokinetics in clinical trials
Biotechnology Modification of biomoleculesTargeted drug delivery systems
Food Industry Natural flavoring agents and sweetenersProduction of health-oriented food additives
Research & Development Studying carbohydrate-protein interactionsInsights into cellular processes

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride primarily involves its role as a glycosyl donor. In glycosylation reactions, the fluoride group is displaced by a nucleophile, leading to the formation of a glycosidic bond. This process is facilitated by catalysts that activate the anomeric carbon, making it more susceptible to nucleophilic attack. The acetyl groups protect the hydroxyl groups during the reaction, preventing unwanted side reactions .

Comparison with Similar Compounds

Key Structural Analogs

The compound belongs to a class of tetra-O-acetylated glycosyl donors with varying anomeric leaving groups. Key analogs include:

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide (CAS 13242-53-0)

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride (CAS 3934-29-0)

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide (CAS 3068-32-4)

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate (CAS 121238-27-5)

Comparative Data Table

Compound Leaving Group Molecular Weight (g/mol) Purity Storage Key Applications
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride Fluoride 350.29 95% -20°C Glycosyl donor in oligosaccharide synthesis
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide Bromide 449.23 97% RT* High-reactivity glycosylation
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl fluoride Fluoride (gluco) 350.29 95% -20°C Stereoselective glycosylation
2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trichloroacetimidate Trichloroacetimidate 518.81 N/A N/A Acid-catalyzed glycosylations

*RT: Room temperature (data inferred from stability profiles of analogous bromides).

Reactivity and Stability Profiles

  • Fluoride vs. Bromide :

    • Fluorides exhibit greater thermal and hydrolytic stability compared to bromides, which are moisture-sensitive and require inert storage conditions .
    • Bromides are more reactive under mild conditions (e.g., AgOTf activation), whereas fluorides typically require stronger Lewis acids (e.g., BF₃·Et₂O) for activation .
  • Trichloroacetimidates :

    • These derivatives are highly reactive under acidic conditions (e.g., TMSOTf catalysis), enabling rapid glycosylation but requiring stringent anhydrous handling .
  • Stereochemical Influence: The α-configuration in mannopyranosyl fluoride favors axial glycosidic bond formation, contrasting with β-configured donors like glucopyranosyl derivatives .

Protecting Group Effects

  • Acetyl vs. Benzoyl Groups: Acetylated derivatives (e.g., the subject compound) offer superior solubility in organic solvents (e.g., CH₂Cl₂, THF) compared to benzoylated analogs, facilitating reaction homogeneity .

Commercial and Practical Considerations

  • Availability : The subject compound is commercially available (e.g., Molecular Depot: $550/50 mg) , while bromides and trichloroacetimidates are offered by suppliers like Biopharmacule Speciality Chemicals .
  • Handling : Fluorides and trichloroacetimidates require cold storage (-20°C), whereas bromides are often stored at room temperature with desiccants .

Biological Activity

2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranosyl fluoride (also known as Acetofluoro-alpha-D-mannose) is a carbohydrate derivative with significant implications in biochemical and immunological research. This compound serves primarily as a glycosyl donor in various synthetic applications and has been studied for its biological activities, particularly in the context of glycosylation reactions.

  • IUPAC Name : [(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-fluorooxan-2-yl]methyl acetate
  • Molecular Formula : C_{12}H_{17}F O_{7}
  • Molecular Weight : 350.29 g/mol
  • Appearance : White powder
  • Optical Rotation : +21° (c=2 in Chloroform)

The biological activity of this compound is primarily attributed to its ability to act as a glycosyl donor. Upon hydrolysis, it releases the corresponding sugar moiety that can participate in transglycosylation reactions. The presence of the fluorine atom enhances the compound's reactivity and stability compared to its non-fluorinated analogs .

Glycosylation Reactions

This compound is extensively used in synthetic organic chemistry for glycosylation reactions. It facilitates the formation of glycosidic bonds through enzymatic and chemical methods. Its application in synthesizing complex carbohydrates and glycoproteins is notable due to its efficiency and specificity .

Immunological Studies

In immunological contexts, this compound has been utilized to investigate glycan-protein interactions. These interactions are crucial for understanding cell signaling and immune responses. Studies have demonstrated that the compound can modify glycan structures on proteins, potentially affecting their biological functions .

Research Findings and Case Studies

StudyFindings
Jain et al. (1987)Demonstrated the use of this compound in synthesizing complex oligosaccharides via transglycosylation reactions .
Ortner et al. (2000)Investigated the enzyme-catalyzed transglycosylation using this compound as a donor substrate, highlighting its role in producing homogeneous N-glycopeptides .
Shiue et al. (1984)Explored the biodistribution of fluorinated carbohydrates in vivo, indicating potential applications in imaging and diagnostics using radiolabeled derivatives of this compound .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other glycosyl donors:

CompoundKey FeaturesBiological Activity
1,3,4,6-Tetra-O-acetyl-β-D-mannopyranoseNon-fluorinated analogUsed similarly but with different reactivity profiles
1-O-Acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranoseContains trifluoromethanesulfonate groupExhibits enhanced reactivity for specific applications

Q & A

Q. What are the established synthetic routes for 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via HF-mediated cleavage of α-D-mannose pentaacetate in dichloromethane with pyridine, yielding the fluoride derivative. Subsequent steps may include saponification (e.g., K₂CO₃/MeOH) and reesterification with pivaloyl chloride to modify protecting groups . Key variables affecting yield include:

  • Reaction time : Prolonged exposure to HF may lead to acetyl group hydrolysis.
  • Temperature : Controlled conditions (0–25°C) minimize side reactions.
  • Protecting group strategy : Acetyl groups are labile under basic conditions, whereas pivaloyl groups enhance stability during glycosylation .
Synthetic MethodCatalystYield (%)Purity (%)Reference
HF/pyridineNone60–75>95
Alternative routes (e.g., imidate activation)TMSOTf50–65>90

Q. Which spectroscopic techniques are most reliable for confirming the structure and stereochemistry of this compound?

  • NMR : ¹H and ¹³C NMR (DMSO-d₆) resolve acetyl group signals (δ 1.9–2.1 ppm for CH₃) and anomeric fluoride (δ 5.3–5.5 ppm, JH-F ≈ 50 Hz). Coupling constants (J1,2) confirm α-configuration .
  • HRESI-MS : Exact mass analysis (e.g., m/z 350.294 [M+H]<sup>+</sup>) validates molecular formula (C₁₄H₁₉FO₉) .
  • X-ray crystallography : ORTEP-III can resolve crystal structures, though limited data exists for this compound .

Q. How is this compound utilized as a glycosyl donor in oligosaccharide synthesis?

The fluoride acts as a stable glycosyl donor under mild Lewis acid catalysis (e.g., TMSOTf). Its acetyl groups facilitate regioselective glycosylation, while the fluoride leaving group enables high anomeric control. Example: Mannosylation of acceptor alcohols proceeds with >80% α-selectivity in dichloromethane at −20°C .

Advanced Research Questions

Q. What mechanistic insights explain the superior anomeric control of this donor compared to other glycosyl halides?

The electron-withdrawing acetyl groups stabilize the oxocarbenium ion intermediate, favoring α-selectivity via a dissociative SN1-like mechanism. Comparative studies with perbenzylated analogs show reduced stereocontrol due to steric hindrance .

  • Kinetic vs. thermodynamic control : Lower temperatures (−20°C) favor kinetic α-product, while equilibration at higher temperatures may lead to β-anomer .

Q. How do contradictory reports on glycosylation efficiency with this donor arise, and how can they be resolved?

Discrepancies often stem from:

  • Moisture sensitivity : Trace water hydrolyzes the fluoride, reducing reactivity. Anhydrous conditions (molecular sieves) are critical .
  • Catalyst choice : TMSOTf outperforms BF₃·OEt₂ in polar solvents (e.g., CH₃CN) .
  • Acceptor nucleophilicity : Sterically hindered acceptors require extended reaction times (24–48 hrs) .

Q. What strategies optimize the stability of 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl fluoride under storage?

  • Temperature : Store at 2–8°C in airtight containers to prevent acetyl group hydrolysis .
  • Solvent : Lyophilized solids are stable for >6 months; solutions in anhydrous CH₂Cl₂ degrade within weeks .
  • Additives : Stabilizers like 2,6-di-tert-butylpyridine mitigate acid-catalyzed decomposition .

Q. How does this compound compare to trichloroacetimidate or thioglycoside analogs in iterative glycosylation?

Glycosyl DonorActivation ConditionsAnomeric ControlStability
Fluoride (this compound)TMSOTf, −20°CHigh α-selectivityModerate
TrichloroacetimidateTMSOTf, RTVariableHigh
ThioglycosideNIS/TfOH, 0°Cβ-selectivityHigh

Fluorides are preferred for stereospecific mannosylation but require stringent anhydrous conditions .

Data Contradiction Analysis

Q. How can conflicting <sup>13</sup>C NMR assignments for the anomeric carbon be reconciled?

Discrepancies arise from solvent polarity (DMSO vs. CDCl₃) and concentration effects. For example:

  • In DMSO-d₆, the anomeric carbon resonates at δ 100–102 ppm, while in CDCl₃, it shifts upfield (δ 98–99 ppm) due to reduced hydrogen bonding .
  • Validation via 2D NMR (HSQC, HMBC) is recommended to resolve ambiguous assignments .

Q. Methodological Recommendations

  • Synthetic optimization : Screen Lewis acids (TMSOTf, SnCl₂) in CH₂Cl₂/CH₃CN mixtures for improved yields .
  • Analytical validation : Combine HRESI-MS with ion-mobility spectrometry to distinguish isobaric impurities .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to establish shelf-life protocols .

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